N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazole ring or the piperidine ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products or reduced nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperidine rings can facilitate binding to these targets, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
1D Open-Framework Metal Phosphates: Compounds with similar structural features but different functional groups and applications.
Uniqueness
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide stands out due to its combination of a benzoxazole ring, a piperidine ring, and a methylsulfanyl phenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-30-19-9-5-3-7-17(19)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-16-6-2-4-8-18(16)29-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLMEIRRZGPTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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